3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium is a chemical compound with the molecular formula C23H40Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a long tetradecyl chain and a dimethylammonium group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium typically involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethyltetradecylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets microbial cell membranes, causing cell death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanaminium chloride: A similar compound with a chloride counterion.
3,4-Dichloro-N,N-dimethyl-N-tetradecylbenzenemethanol: A related compound with a hydroxyl group instead of the ammonium group.
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain, dimethylammonium group, and dichlorobenzene ring. This combination imparts distinct surfactant properties and makes it particularly effective in disrupting lipid bilayers, which is not as pronounced in similar compounds.
Properties
CAS No. |
58390-79-7 |
---|---|
Molecular Formula |
C23H40Cl2N+ |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C23H40Cl2N/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21/h16-17,19H,4-15,18,20H2,1-3H3/q+1 |
InChI Key |
SIIGVROYKMLTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.